1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H16 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1,2-dimethylnaphthalene. The reaction typically involves the use of a nickel catalyst under high pressure and temperature conditions. The hydrogenation process selectively reduces the aromatic ring to form the tetrahydronaphthalene structure .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is typically used.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor in various chemical reactions, facilitating the transfer of hydrogen atoms to other molecules. This property is particularly useful in hydrogenation reactions and in the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-tetrahydronaphthalene): A similar compound without the methyl substitutions.
Decalin (decahydronaphthalene): A fully hydrogenated derivative of naphthalene.
Naphthalene: The parent compound with an aromatic ring structure.
Uniqueness
1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. The methyl groups can enhance the compound’s solubility in organic solvents and modify its interaction with other molecules, making it distinct from its non-methylated counterparts .
Properties
IUPAC Name |
1,2-dimethyl-1,2,3,4-tetrahydronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-6,9-10H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUTYKMOTTYXTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983962 | |
Record name | 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65338-06-9 | |
Record name | Naphthalene, 1,2,3,4-tetrahydrodimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065338069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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